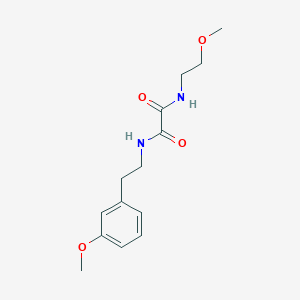

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

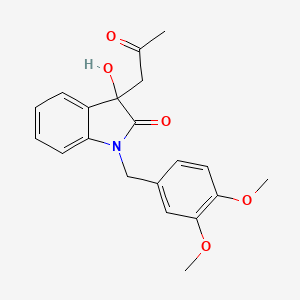

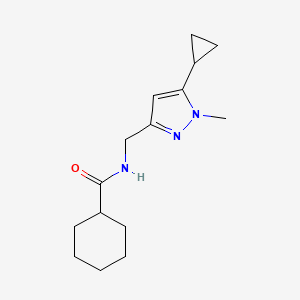

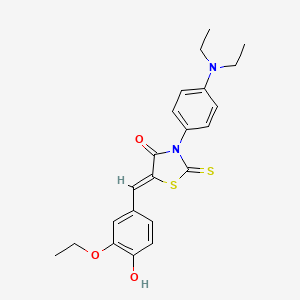

“N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide” is a complex organic compound. It likely contains functional groups such as methoxy (-OCH3), ethyl (-C2H5), phenethyl (C6H5CH2CH2-), and oxalamide (-C(=O)NHC(=O)-) groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the methoxy, ethyl, phenethyl, and oxalamide groups. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by the functional groups present in the molecule .Scientific Research Applications

Novel Synthetic Approaches

A study developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the utility of rearrangement sequences in synthesizing oxalamide derivatives. This method is noted for its simplicity and high yield, making it a valuable tool for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Structure and Spectroscopic Analysis

Research on (2-methoxyphenyl)oxalate aimed to uncover molecular characteristics and structural parameters influencing chemical behavior. Using various spectroscopic techniques and theoretical calculations, the study provided detailed insights into the compound's structure, vibrational frequencies, and chemical shifts, contributing to a deeper understanding of its chemical reactivity (Şahin et al., 2015).

Electrocatalytic Applications

An exploration of N-Oxyl compounds, including Tetramethylpiperidine N-Oxyl (TEMPO), highlighted their role as catalysts in selective oxidation reactions. This study focused on electrochemical properties and applications in electrosynthetic reactions, providing insights into mechanisms of chemical and electrochemical catalysis by N-Oxyl compounds (Nutting et al., 2018).

Polymer and Material Science

Research into the synthesis and characterization of light-switchable polymers demonstrated the conversion of cationic polymers to zwitterionic forms under UV irradiation. This property was utilized in DNA condensation and release, as well as switching antibacterial activity, showcasing the potential for creating responsive materials (Sobolčiak et al., 2013).

Environmental Chemistry

A study on the atmospheric production of oxalic acid/oxalate provided insights into its formation mechanisms and implications for nitrogen deposition in the Tampa Bay estuary. The research emphasized the photochemical origins of oxalic acid and its role in atmospheric chemistry, highlighting the importance of hydroxyl radicals in the process (Martinelango et al., 2007).

Safety and Hazards

properties

IUPAC Name |

N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUUZFTVWHTQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)

![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)

![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)